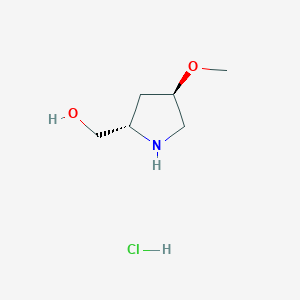![molecular formula C18H18N2O5 B2376264 2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922078-93-1](/img/structure/B2376264.png)
2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacokinetics and Bioequivalence Studies
Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of such studies in ensuring consistent therapeutic outcomes across different drug formulations (Annunziato & di Renzo, 1993).
Drug Metabolism and Excretion
Understanding the metabolism and excretion of chemical compounds is vital for assessing their safety and efficacy. For example, Mrochek et al. (1974) explored acetaminophen metabolism, identifying several metabolites and their pathways, which is essential for predicting drug interactions and potential toxicities (Mrochek et al., 1974).
Human Exposure and Health Implications
Research on the human exposure to chemical compounds and their potential health implications is critical for public health. Wang et al. (2012) investigated the occurrence and human exposure of various chemical compounds in indoor dust, providing insights into potential routes of exposure and associated health risks (Wang et al., 2012).
Novel Analytical Methods
Advancements in analytical methods allow for the detection and quantification of chemical compounds and their metabolites, which is essential for both research and clinical applications. Trettin et al. (2014) discussed the use of LC-MS/MS and GC-MS/MS for measuring specific metabolites, demonstrating the importance of developing sensitive and accurate analytical techniques (Trettin et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Traf2 and Nck interacting kinase (TNIK) . TNIK is a downstream signaling protein in the Wnt/β-catenin pathway , which is often dysregulated in colorectal cancer (CRC) .
Mode of Action
The compound interacts with TNIK, inhibiting its activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By inhibiting TNIK, the compound disrupts this pathway, leading to reduced cell proliferation and migration .
Result of Action
The compound’s action results in the inhibition of cell proliferation and migration . In in vitro experiments, the compound effectively inhibited the proliferation and migration of CRC cells . In an HCT116 xenograft mouse model, the compound exhibited significant antitumor activity .
Action Environment
It’s known that metabolic regulation plays a role in the compound’s action . By regulating metabolic modifications, plants avoid autotoxicity and gain defense against herbivores .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-13-3-5-14(6-4-13)25-11-17(21)20-12-2-7-16-15(10-12)18(22)19-8-9-24-16/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFKTRNGCLGZOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride](/img/structure/B2376185.png)



![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)


![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376201.png)
![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
